4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is an organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a nitrophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-fluoroaniline followed by the coupling with 3-nitrobenzoyl chloride under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Reduction of nitrophenyl group: Formation of 4-((4-fluorophenyl)sulfonyl)-N-(3-aminophenyl)butanamide.
Reduction of sulfonyl group: Formation of 4-((4-fluorophenyl)thiol)-N-(3-nitrophenyl)butanamide.
Substitution of fluorine: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may interact with active sites of enzymes, inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
- 4-((4-methylphenyl)sulfonyl)-N-(3-nitrophenyl)butanamide
Uniqueness
4-((4-fluorophenyl)sulfonyl)-N-(3-nitrophenyl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWNNYISXZZFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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